1,2,5-Oxadithiolane 2,2,5,5-tetraoxide
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Overview
Description
1,2,5-Oxadithiolane 2,2,5,5-tetraoxide is a chemical compound with the molecular formula C2H4O5S2 and a molar mass of 172.18 g/mol It is known for its unique structure, which includes an oxadithiolane ring with four oxygen atoms attached to the sulfur atoms
Preparation Methods
The synthesis of 1,2,5-Oxadithiolane 2,2,5,5-tetraoxide typically involves the reaction of specific precursors under controlled conditions. One common method includes the oxidation of 1,2,5-oxadithiolane using strong oxidizing agents such as hydrogen peroxide or peracids . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
1,2,5-Oxadithiolane 2,2,5,5-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state compounds, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the oxygen atoms is replaced by another functional group.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,5-Oxadithiolane 2,2,5,5-tetraoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,5-Oxadithiolane 2,2,5,5-tetraoxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and proteins, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,5-Oxadithiolane 2,2,5,5-tetraoxide can be compared with other similar compounds, such as:
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide: This compound has a similar structure but differs in the position of the oxygen atoms.
This compound: This is the compound of interest and serves as a reference point for comparison.
The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,2,5-oxadithiolane 2,2,5,5-tetraoxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O5S2/c3-8(4)1-2-9(5,6)7-8/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHXCCQBSGTCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)OS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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